

A Researcher's Guide to Commercial Endothelin-3 ELISA Kits: A Comparative Analysis

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Compound of Interest

Compound Name: *Endothelin-3, human, mouse, rabbit, rat TFA*

Cat. No.: *B15605477*

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For researchers, scientists, and drug development professionals investigating the role of Endothelin-3 (ET-3), a crucial peptide in vasoconstriction and neural crest development, selecting the right quantification tool is paramount. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a sensitive and specific method for measuring ET-3 concentrations in various biological samples. This guide provides a side-by-side comparison of several commercially available ET-3 ELISA kits, summarizing their key performance characteristics to aid in your selection process.

Performance Characteristics of Commercial ET-3 ELISA Kits

The selection of an appropriate ELISA kit depends on several factors, including the required sensitivity, the expected concentration range of ET-3 in the samples, the sample type, and the species being studied. The following table summarizes the performance data of various commercially available ET-3 ELISA kits as stated by the manufacturers. It is important to note that direct, independent comparative studies are limited, and performance may vary under different experimental conditions.

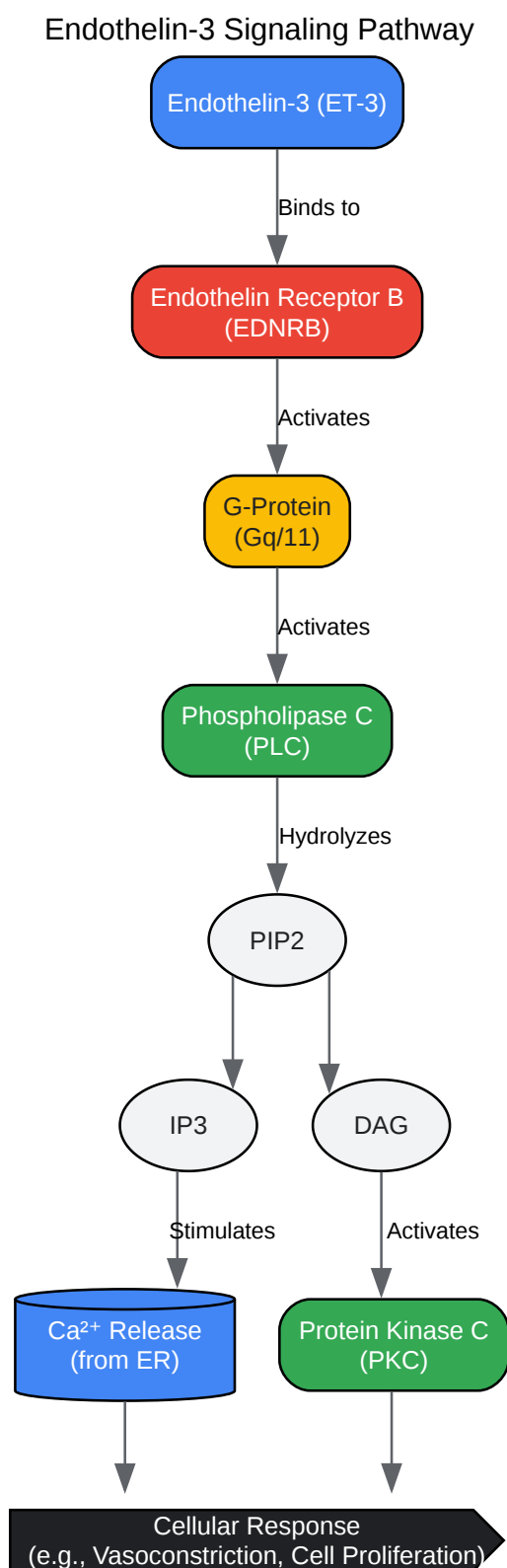
Manufacturer	Kit Name	Species Reactivity	Assay Principle	Detection Range (pg/mL)	Sensitivity (pg/mL)	Sample Types
Cayman Chemical	Endothelin ELISA Kit	Mouse, Bovine, Eel	Sandwich	7.8 - 250	7.8	Serum, Plasma, Urine, Cell Culture Media[1]
AFG Scientific	Mouse Endothelin-3 (EDN3) Elisa Kit	Mouse	Sandwich	100 - 2000	10	Serum, Plasma, Tissue Homogenates[2]
LifeSct	Mouse Endothelin 3 (EDN3) ELISA Kit	Mouse	Sandwich	31.2 - 2000	14.9	Serum, Plasma, Tissue Homogenates, Other Biological Fluids[3]
Various Suppliers on Biocompare	Human EDN3 (Endothelin-3) ELISA Kit	Human	Not Specified	1.563 - 100	0.938	Not Specified[4]
Various Suppliers on Biocompare	Human Endothelin 3 (EDN3) ELISA Kit	Human	Not Specified	6.17 - 500	2.46	Not Specified[4]
Biomatik	Human Endothelin 3 (EDN3) ELISA Kit	Human	Competitive Inhibition	6.17 - 500	2.46	Serum, Plasma, Tissue Homogenates

						tes, Cell Lysates, Cell Culture Supernates [5]
FineTest	Mouse Edn3(Endo thelin-3) ELISA Kit	Mouse	Sandwich	31.25 - 2000	18.75	Serum, Plasma, Cell Culture Supernata nt, Cell or Tissue Lysate [6]
Assay Genie	Human Endothelin- 3/EDN3 ELISA Kit	Human	Sandwich	Not Specified	0.938	Serum, Plasma, Cell Culture Supernata nts [7]
XpressBio	Mouse Edn3 (Endothelin -3) ELISA Kit	Mouse	Sandwich	31.25 - 2000	18.75	Serum, Plasma, Cell Culture Supernata nt
Eagle Bioscience s	Endothelin- 3 (ET-3) ELISA	Human	Not Specified	0.78 - 100	0.36	Tissue Extracts, Cell Culture Media, Serum, Plasma (EDTA) [8]

Note on Cross-Reactivity: The Cayman Chemical Endothelin ELISA Kit shows 100% cross-reactivity with Endothelin-1, Endothelin-2, and Big Endothelin, making it suitable for measuring total endothelins rather than specifically ET-3.^[1] Researchers requiring high specificity for ET-3 should carefully consider the cross-reactivity data provided by the manufacturer.

Endothelin Signaling Pathway

Endothelin-3 exerts its biological effects by binding to and activating G-protein coupled receptors, primarily the Endothelin receptor type B (EDNRB). This interaction triggers a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting experimental results.



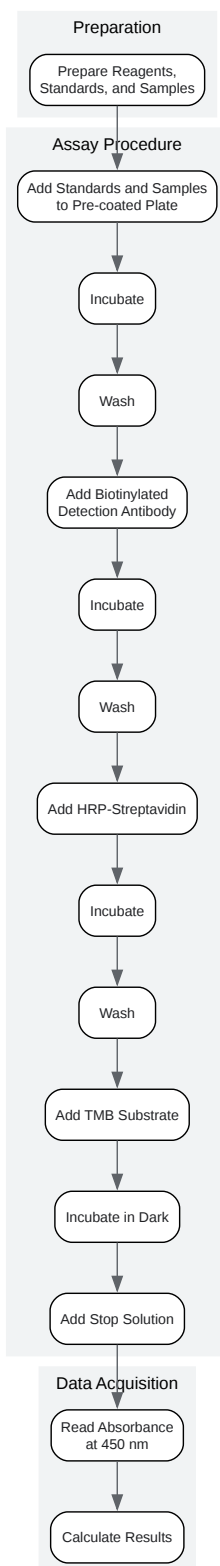
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Caption: A diagram illustrating the Endothelin-3 signaling cascade.

Standard ELISA Experimental Workflow

The majority of the kits listed employ a sandwich ELISA format. The following diagram outlines a typical experimental workflow for this type of assay. For specific details, always refer to the manufacturer's protocol included with the kit.

General Sandwich ELISA Workflow



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Caption: A flowchart of a typical sandwich ELISA protocol.

Detailed Experimental Protocols

While the exact protocols vary between manufacturers, the following provides a generalized, detailed methodology for a sandwich ELISA, which is the most common format for the ET-3 kits listed.

I. Reagent and Sample Preparation:

- **Reagent Preparation:** All reagents should be brought to room temperature before use. Reconstitute or dilute concentrated buffers and reagents as specified in the kit manual. This typically includes the wash buffer, standard diluent, detection antibody, and HRP-streptavidin conjugate.
- **Standard Preparation:** Prepare a serial dilution of the ET-3 standard to create a standard curve. The concentration range of the standards should bracket the expected concentration of ET-3 in the samples.
- **Sample Preparation:**
 - **Serum:** Allow blood to clot and centrifuge to separate the serum.
 - **Plasma:** Collect blood with an anticoagulant (e.g., EDTA, heparin) and centrifuge to separate the plasma.
 - **Cell Culture Supernatants:** Centrifuge to remove any cells or debris.
 - **Tissue Homogenates:** Homogenize tissue in an appropriate lysis buffer, followed by centrifugation to clarify the lysate.
 - **Samples may require dilution with the provided assay buffer to fall within the detection range of the kit.**

II. Assay Procedure:

- **Add Standards and Samples:** Add a defined volume (typically 50-100 μ L) of the prepared standards and samples to the appropriate wells of the microplate, which has been pre-coated with an anti-ET-3 antibody.

- **First Incubation:** Cover the plate and incubate for the time and temperature specified in the manual (e.g., 90 minutes at 37°C).^[7] During this step, the ET-3 in the sample binds to the capture antibody on the plate.
- **Washing:** Aspirate the contents of the wells and wash the plate multiple times (typically 3-5 times) with the wash buffer. This removes any unbound material.
- **Add Detection Antibody:** Add the biotinylated detection antibody to each well. This antibody will bind to a different epitope on the captured ET-3.
- **Second Incubation:** Cover the plate and incubate again (e.g., 60 minutes at 37°C).^[7]
- **Washing:** Repeat the washing step to remove the unbound detection antibody.
- **Add HRP-Streptavidin:** Add the HRP-streptavidin conjugate to each well. The streptavidin binds to the biotin on the detection antibody.
- **Third Incubation:** Cover the plate and incubate (e.g., 30 minutes at 37°C).^[7]
- **Washing:** Perform a final, more stringent wash to remove any unbound HRP-streptavidin.
- **Substrate Reaction:** Add the TMB substrate to each well. The HRP enzyme will catalyze a color change.
- **Incubation in the Dark:** Incubate the plate at room temperature in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.
- **Stop Reaction:** Add the stop solution to each well. This will stop the enzymatic reaction and change the color from blue to yellow.

III. Data Analysis:

- **Read Absorbance:** Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
- **Generate Standard Curve:** Plot the OD values of the standards against their known concentrations.

- Calculate Sample Concentrations: Use the standard curve to determine the concentration of ET-3 in the unknown samples.

This guide provides a starting point for selecting an ET-3 ELISA kit. Researchers are encouraged to consult the manufacturer's datasheets and, if available, published literature that has utilized these kits to make an informed decision based on their specific research needs.

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